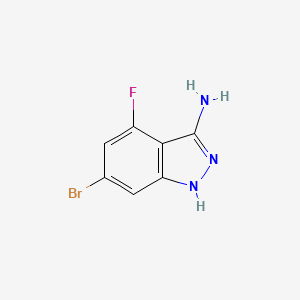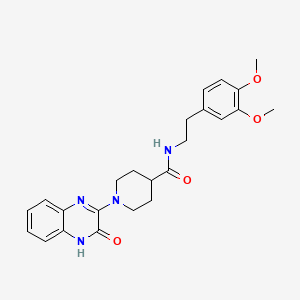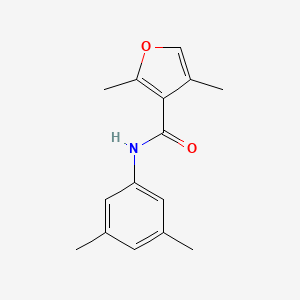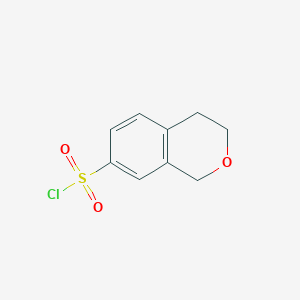
6-bromo-4-fluoro-1H-indazol-3-amine
Vue d'ensemble
Description
6-Bromo-4-fluoro-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound has a molecular formula of C7H5BrFN3 and a molecular weight of 230.04 g/mol .
Applications De Recherche Scientifique
6-Bromo-4-fluoro-1H-indazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indazole derivatives used in various chemical research
Mécanisme D'action
Target of Action
The primary target of 6-bromo-4-fluoro-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the activity of the kinase, leading to a decrease in the phosphorylation of proteins downstream in the signal transduction cascade .
Biochemical Pathways
The inhibition of tyrosine kinase affects multiple biochemical pathways. One of the key pathways is the p53/MDM2 pathway . The p53 protein is a crucial tumor suppressor, and its activity is regulated by the protein MDM2. When tyrosine kinase is inhibited, it leads to an increase in the activity of p53, promoting cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These factors suggest that the compound may have specific storage and handling requirements to maintain its stability and bioavailability.
Result of Action
The result of the action of this compound is the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and interaction with its target
Analyse Biochimique
Biochemical Properties
It is known that indazole derivatives, which include 6-bromo-4-fluoro-1H-indazol-3-amine, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner
Méthodes De Préparation
The synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine typically involves the reaction of 4-fluoro-1H-indazole-3-amine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the indazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a brominating agent like N-bromosuccinimide .
Analyse Des Réactions Chimiques
6-Bromo-4-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex indazole derivatives.
Comparaison Avec Des Composés Similaires
6-Bromo-4-fluoro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
4-Fluoro-1H-indazole-3-amine: Lacks the bromine atom at the 6-position, which may result in different biological activities.
6-Bromo-1H-indazole-3-amine: Lacks the fluorine atom at the 4-position, which may affect its chemical reactivity and biological properties.
6-Bromo-4-chloro-1H-indazol-3-amine: Contains a chlorine atom instead of a fluorine atom at the 4-position, which may alter its pharmacological profile
Propriétés
IUPAC Name |
6-bromo-4-fluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSISKHGQBVTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358919.png)



![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)


![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)
![4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2358933.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2358935.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)

![6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2358940.png)
